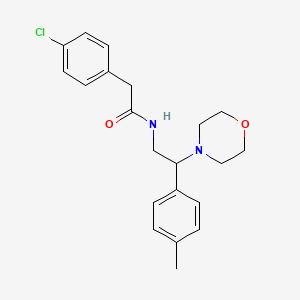

2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Description

2-(4-Chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a chloro-substituted acetamide derivative featuring a morpholino (tetrahydro-1,4-oxazine) ring and a p-tolyl (4-methylphenyl) group. The morpholino moiety enhances solubility and bioavailability, while the 4-chlorophenyl and p-tolyl groups contribute to hydrophobic interactions and structural diversity .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c1-16-2-6-18(7-3-16)20(24-10-12-26-13-11-24)15-23-21(25)14-17-4-8-19(22)9-5-17/h2-9,20H,10-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPICEASIOARMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.

Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzene derivative is introduced.

Attachment of the morpholino group: This can be done through a substitution reaction where a morpholine derivative is reacted with the intermediate compound.

Addition of the tolyl group: This step might involve a Friedel-Crafts alkylation reaction to introduce the tolyl group.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Acid or base catalysts might be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or tool for studying biological processes.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other acetamide derivatives with variations in substituents, aromatic rings, and heterocyclic moieties. Below is a detailed analysis based on the evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Structural and Functional Insights

Role of Morpholino vs. Piperazine: Morpholino (as in the target compound) is less basic than piperazine due to its oxygen atom, reducing protonation at physiological pH and improving membrane permeability . Piperazine-containing analogs (e.g., compound 14 in Table 1) exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites .

Impact of Aromatic Substituents :

- The 4-chlorophenyl group in the target compound likely contributes to hydrophobic interactions with target proteins, similar to its role in COX/LOX inhibition in compound 3a–e .

- p-Tolyl (4-methylphenyl) may stabilize aryl-binding pockets in enzymes, as seen in MMP inhibitors .

These features often correlate with enhanced potency in enzyme inhibition .

Biological Activity Trends: Analogs with morpholino groups (e.g., compound ) are frequently associated with kinase or protease inhibition, while phenoxy-acetamide derivatives (e.g., ) show broader anti-inflammatory and anticancer effects.

Research Findings and Limitations

- Anticancer Potential: Compounds like 3a–e (from ) demonstrated significant anticancer activity (IC₅₀ values in µM range) via COX/LOX pathway modulation.

- Enzyme Inhibition : Thiazole-acetamide hybrids (e.g., compound 14) showed IC₅₀ values of 0.8–2.3 µM against MMPs, highlighting the importance of heterocyclic motifs . The absence of such motifs in the target compound may limit its enzyme affinity.

- Synthetic Feasibility: The target compound’s synthesis could follow routes similar to those for morpholino-containing acetamides (e.g., nucleophilic substitution or amide coupling) .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by various studies, case reports, and data tables summarizing its effects.

Chemical Structure and Properties

The molecular formula of the compound is . It features a 4-chlorophenyl group, a morpholino moiety, and an ethylacetamide core. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the series. For instance, derivatives with structural similarities have been evaluated for their effectiveness against various pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were found to range from to against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound exhibited significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Various structural analogs have shown promise in inhibiting cancer cell proliferation.

Case Studies

- A study reported that morpholine derivatives demonstrated cytotoxic effects on cancer cell lines with IC50 values exceeding , indicating a non-cytotoxic profile at therapeutic concentrations .

- Another investigation found that related compounds acted as inhibitors of key enzymes involved in cancer cell metabolism, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be partially explained through SAR studies. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the compound's interaction with biological targets.

| Compound | MIC (μg/mL) | Biofilm Reduction (%) | IC50 (μM) |

|---|---|---|---|

| 7b | 0.22 | High | 12.27 |

| 10 | 0.25 | Moderate | 31.64 |

Toxicity Profile

Toxicological assessments indicate that the compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development . The hemolytic activity ranged from to , significantly lower than that of Triton X-100.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.